3-(Trifluoromethyl)cyclohexanol
Overview
Description
3-(Trifluoromethyl)cyclohexanol is an organic compound with the molecular formula C7H11F3O. It is a cyclohexanol derivative where one of the hydrogen atoms on the cyclohexane ring is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)cyclohexanol can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with trifluoromethylating agents under specific conditions. For example, the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(Trifluoromethyl)cyclohexanone.
Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-(Trifluoromethyl)cyclohexanone.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
3-(Trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclohexanol involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with enzymes and receptors. The electron-withdrawing effect of the trifluoromethyl group can stabilize certain intermediates, making the compound a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
2-Methylcyclohexanol: Has a methyl group instead of a trifluoromethyl group, resulting in different chemical properties.
4-Methylcyclohexanol: Similar to 2-Methylcyclohexanol but with the methyl group in a different position.
Uniqueness
3-(Trifluoromethyl)cyclohexanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and valuable in various research applications .
Properties
IUPAC Name |
3-(trifluoromethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGFRDYYXKLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380533 | |
Record name | 3-(trifluoromethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-63-7 | |
Record name | 3-(trifluoromethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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